N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole carboxamide derivative characterized by a 2,3-dihydrobenzofuran moiety linked to a hydroxyethyl chain and a 3-methoxy-1-methylpyrazole core.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-19-9-12(16(18-19)22-2)15(21)17-8-13(20)10-3-4-14-11(7-10)5-6-23-14/h3-4,7,9,13,20H,5-6,8H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROORFXMMGKGWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, is a benzofuran derivative. Benzofuran compounds are known to interact with various targets, including biogenic amine transporters. Specifically, some benzofurans have been found to interact with human transporters for dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT).
Mode of Action
The interaction of this compound with its targets results in the inhibition of neurotransmitter uptake. For instance, benzofurans generally have low hDAT selectivity, but they have been found to be releasers at hSERT. This means that they promote the release of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, and other functions.
Biochemical Pathways
The compound’s action on hDAT, hNET, and hSERT affects the biochemical pathways associated with these transporters. By inhibiting neurotransmitter uptake and promoting neurotransmitter release, the compound can alter the balance of neurotransmitters in the synaptic cleft, potentially affecting mood, cognition, and other neurological functions.
Pharmacokinetics
Benzofuran derivatives are generally known for their diverse pharmacological activities, suggesting that they may have favorable absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action depends on the specific context in which it is used. Given its interaction with hDAT, hNET, and hSERT, it could potentially have effects on mood, cognition, and other neurological functions. .
Biological Activity
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Dihydrobenzofuran moiety : Contributes to its pharmacological properties.
- Pyrazole ring : Known for diverse biological activities.
- Carboxamide group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 341.37 g/mol.
Research indicates that compounds in the pyrazole class exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors for enzymes involved in inflammatory pathways and neurotransmitter metabolism, such as GABA transaminase. This inhibition can increase the levels of neurotransmitters like GABA, potentially providing therapeutic benefits for neurological disorders .
- Antioxidant Properties : Some studies have shown that pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
- Antimicrobial and Anticancer Activities : The structural features of this compound suggest potential interactions with DNA or RNA, leading to antimicrobial effects and possible anticancer properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:
- Substituent Variations : Modifications on the pyrazole ring or the benzofuran moiety can significantly impact potency and selectivity against specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases lipophilicity and enhances cell membrane permeability |
| Hydroxyethyl Group | Improves solubility and may enhance interaction with biological macromolecules |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of similar pyrazole compounds in animal models of neurodegenerative diseases. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways .
- Anticancer Activity : Research on benzofuran derivatives revealed promising anticancer activity against various cancer cell lines. The mechanism was primarily attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Studies : The compound has also been tested for its antimicrobial properties against several bacterial strains. Results showed significant inhibition of growth, suggesting potential for development as an antibiotic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamides are a well-studied class of compounds due to their versatility in drug discovery. Below is a detailed comparison of the target compound with structurally analogous derivatives from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison of Pyrazole Carboxamide Derivatives
*Estimated based on molecular formula.
Key Structural and Functional Differences
The dihydrobenzofuran’s oxygen atom also contributes to hydrogen-bonding interactions . The hydroxyethyl chain in the target compound introduces polarity, likely improving aqueous solubility compared to the cyano groups in 3a–3d, which are more hydrophobic .
Synthetic Methodology: Compounds 3a–3d were synthesized via EDCI/HOBt-mediated coupling of pyrazole intermediates (e.g., 1a–1d and 2a–2d) in DMF, yielding products with moderate-to-good efficiency (62–71%) .
Spectroscopic and Analytical Data :
- The target compound lacks reported spectral data, but its analogs (3a–3d) show characteristic ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.4–2.6). Mass spectrometry data confirm molecular ions consistent with their formulas .
Hypothetical Pharmacological Comparison
While biological data for the target compound are unavailable, the chlorophenyl/cyanophenyl analogs (3a–3d) are typically evaluated for kinase inhibition or antimicrobial activity. The target’s dihydrobenzofuran moiety may confer distinct selectivity, as seen in other dihydrobenzofuran-containing drugs (e.g., anticoagulants or serotonin receptor modulators). Its hydroxyethyl group could enhance membrane permeability compared to the rigid cyanophenyl analogs .
Research Implications and Limitations
Future studies should focus on:
- Synthesizing the target compound using EDCI/HOBt or newer coupling reagents.
- Comparative assays (e.g., enzyme inhibition, solubility, metabolic stability) against analogs like 3a–3d.
- Computational modeling to predict binding modes influenced by the dihydrobenzofuran and hydroxyethyl groups.
Q & A
Q. How to design in vivo efficacy studies for this compound?
- Methodological Answer : Use xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses (oral/i.p.). Include pharmacokinetic sampling (plasma/tissue LC-MS) to correlate exposure with tumor growth inhibition. Address solubility issues via PEG-400/ethanol co-solvents and validate bioavailability ≥20% .
Q. What strategies improve aqueous solubility for in vivo applications?
- Methodological Answer : Modify the hydroxyethyl group to a polyethylene glycol (PEG) conjugate or prepare salt forms (e.g., hydrochloride). Use solubility enhancers like nanoparticle encapsulation (PLGA polymers) or co-crystallization with succinic acid. Measure solubility via shake-flask method at pH 1–7.4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
